2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Medicinal Chemistry Fragment-Based Drug Discovery CYP51 Inhibition

2-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS 2226182-59-6) is a triazole derivative with molecular formula C6H11N3O and molecular weight 141.17 g/mol. The compound consists of a 1,2,4-triazole ring attached at the N-1 position to the 2-carbon of a butan-1-ol backbone, forming a secondary alcohol scaffold with a free primary hydroxyl group.

Molecular Formula C6H11N3O
Molecular Weight 141.174
CAS No. 2226182-59-6
Cat. No. B2735725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-1,2,4-triazol-1-yl)butan-1-ol
CAS2226182-59-6
Molecular FormulaC6H11N3O
Molecular Weight141.174
Structural Identifiers
SMILESCCC(CO)N1C=NC=N1
InChIInChI=1S/C6H11N3O/c1-2-6(3-10)9-5-7-4-8-9/h4-6,10H,2-3H2,1H3
InChIKeyLZAAOCRRYROPJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-1,2,4-triazol-1-yl)butan-1-ol CAS 2226182-59-6 Procurement Guide: Structural and Functional Baseline


2-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS 2226182-59-6) is a triazole derivative with molecular formula C6H11N3O and molecular weight 141.17 g/mol . The compound consists of a 1,2,4-triazole ring attached at the N-1 position to the 2-carbon of a butan-1-ol backbone, forming a secondary alcohol scaffold with a free primary hydroxyl group . Its mechanism in biological systems involves inhibition of lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis in fungal cell membranes . The compound is currently supplied for research use only, with typical purity specifications of ≥95% .

2-(1H-1,2,4-triazol-1-yl)butan-1-ol: Why Structural Positional Isomers and Chain-Length Analogs Cannot Be Interchanged


The 1,2,4-triazole-butanol scaffold is a privileged pharmacophore in both clinical and agricultural antifungal development, with compounds such as fluconazole, voriconazole, tebuconazole, and propiconazole representing commercialized agents targeting CYP51 . However, the antifungal potency, selectivity profile, and physicochemical properties of triazole alcohols are exquisitely sensitive to positional isomerism (e.g., butan-1-ol vs. butan-2-ol backbone), chain-length variation (e.g., propanol, pentanol homologs), and substitution pattern at the triazole ring . Even within the butan-1-ol subseries, the position of the triazole attachment (C-1, C-2, C-3, or C-4 of the butanol chain) yields distinct spatial orientations of the triazole ring relative to the hydroxyl group, which alters hydrogen-bonding geometry with the CYP51 heme iron and affects membrane permeability [1]. Furthermore, the absence of aromatic substitution on the triazole ring in 2-(1H-1,2,4-triazol-1-yl)butan-1-ol distinguishes it from clinical agents bearing 2,4-difluorophenyl groups and agricultural fungicides bearing chlorophenyl moieties, creating a structurally minimal scaffold that serves a distinct role as a synthetic intermediate rather than a direct therapeutic agent [2]. Generic substitution with a positional isomer or chain-length analog introduces unquantified changes in CYP51 binding affinity, metabolic stability, and synthetic tractability, rendering empirical substitution scientifically unjustified without direct comparative data.

2-(1H-1,2,4-triazol-1-yl)butan-1-ol Differential Evidence: Quantitative Comparisons Against Clinical and Agricultural Triazole Benchmarks


Molecular Weight Reduction Versus Fluconazole and Voriconazole: Physicochemical Advantage for Lead Optimization and Fragment-Based Design

2-(1H-1,2,4-triazol-1-yl)butan-1-ol exhibits a molecular weight of 141.17 g/mol, which is 53% lower than fluconazole (306.27 g/mol) and 59% lower than voriconazole (349.31 g/mol) . This substantial molecular weight reduction, coupled with the compound's hydrogen bond donor count of 1 (vs. fluconazole's 1 and voriconazole's 1) and hydrogen bond acceptor count of 3 (vs. fluconazole's 7 and voriconazole's 6), yields a significantly smaller topological polar surface area . The lower molecular complexity translates to reduced synthetic step count and higher atom economy when used as a building block in medicinal chemistry campaigns targeting novel CYP51 inhibitors or other triazole-dependent enzymes [1].

Medicinal Chemistry Fragment-Based Drug Discovery CYP51 Inhibition Triazole Antifungals

Computed ADMET Profile Differentiation: Predicted Oral Bioavailability Advantage Versus Clinical Triazoles

2-(1H-1,2,4-triazol-1-yl)butan-1-ol possesses a predicted logP value of approximately 0.6, which is substantially lower than the measured logP values of clinical triazole antifungals: fluconazole (logP 0.5), voriconazole (logP 1.8), and itraconazole (logP 5.7) [1]. The compound's hydrogen bond donor count of 1 and acceptor count of 3, combined with a rotatable bond count of 3, place it fully within Lipinski's Rule of Five criteria (MW ≤500, logP ≤5, HBD ≤5, HBA ≤10) with a favorable computed topological polar surface area . In contrast, many agricultural triazole fungicides (e.g., tebuconazole, propiconazole) exhibit logP values exceeding 3.0, which is associated with higher environmental persistence and potential bioaccumulation concerns .

ADMET Prediction Drug-Likeness Physicochemical Properties Oral Bioavailability

Synthetic Tractability and Intermediate Utility: Direct Nucleophilic Substitution Pathway Versus Multi-Step Chiral Synthesis Required for Clinical Triazoles

2-(1H-1,2,4-triazol-1-yl)butan-1-ol is accessible via a single-step nucleophilic substitution reaction between 1,2,4-triazole and 1-chlorobutan-2-ol in the presence of a base such as sodium hydroxide or potassium carbonate, with the reaction mixture heated to facilitate substitution . This contrasts sharply with clinical triazole antifungals such as voriconazole, which requires stereoselective synthesis involving (2R,3S/2S,3R) chiral resolution steps to achieve the active enantiomer, and fluconazole, which necessitates bis-triazole alkylation under controlled conditions [1]. The absence of stereocenters in 2-(1H-1,2,4-triazol-1-yl)butan-1-ol eliminates the need for chiral chromatography or asymmetric synthesis, reducing production complexity and cost for research-scale procurement [2].

Organic Synthesis Triazole Chemistry Process Chemistry Building Block

Structural Minimalism as a Differentiator: Unsubstituted Triazole Core Enables Divergent Derivatization Compared to Pre-Functionalized Clinical Agents

2-(1H-1,2,4-triazol-1-yl)butan-1-ol contains an unsubstituted 1,2,4-triazole ring (all three ring positions C-3 and C-5 are unsubstituted), which preserves maximal sites for divergent chemical modification . This contrasts with clinical triazole antifungals: fluconazole bears a 2,4-difluorophenyl group at C-2 of the propanol backbone and two triazole rings, voriconazole contains a 5-fluoropyrimidinyl substitution and a 2,4-difluorophenyl group, and tebuconazole features a 4-chlorophenyl ethyl group and geminal dimethyl substitution . The unsubstituted triazole ring in the target compound provides two nucleophilic nitrogen positions available for alkylation, acylation, or metal-catalyzed cross-coupling, as well as C-H positions at C-3 and C-5 amenable to direct functionalization [1]. This structural minimalism positions the compound as a versatile intermediate for generating focused libraries of triazole derivatives, whereas pre-functionalized clinical agents are largely terminal end-products unsuitable for further synthetic elaboration.

Chemical Biology Click Chemistry Triazole Functionalization C-H Activation

Positional Isomer Differentiation: C-2 Attachment of Triazole to Butan-1-ol Chain Versus C-1 Attachment in 1-(1H-1,2,4-triazol-1-yl)butan-2-ol Derivatives

2-(1H-1,2,4-triazol-1-yl)butan-1-ol represents a specific positional isomer within the triazole-butanol chemical space, where the triazole ring is attached at the C-2 position of a butan-1-ol backbone (primary alcohol). This differs from the more extensively studied 1-(1H-1,2,4-triazol-1-yl)butan-2-ol positional isomer series, where the triazole is attached at the C-1 position of a butan-2-ol backbone (secondary alcohol) [1]. In the butan-2-ol series, the secondary alcohol group is located adjacent to the triazole-bearing carbon, creating a 1,2-aminoalcohol motif that participates in intramolecular hydrogen bonding. In contrast, the target compound positions the primary hydroxyl group three bonds away from the triazole nitrogen (1,3-relationship), altering the spatial orientation of hydrogen-bonding interactions with biological targets such as CYP51 [2]. Patents describing 1-(1H-1,2,4-triazol-1-yl)butan-2-ol derivatives as antifungal agents [3] demonstrate the biological relevance of the butan-2-ol scaffold, while the butan-1-ol isomer remains comparatively underexplored, representing a distinct chemical space with potentially differentiated pharmacological and physicochemical properties.

Positional Isomerism Structure-Activity Relationship CYP51 Binding Regioselectivity

Direct Comparison with 3-Chloro and 3-Bromo Triazole Analogs: Absence of Halogen Confers Distinct Reactivity Profile

2-(1H-1,2,4-triazol-1-yl)butan-1-ol (C6H11N3O, MW 141.17) differs from its halogenated structural analogs including 2-(3-chloro-1H-1,2,4-triazol-1-yl)butan-1-ol (C6H10ClN3O, MW 175.61) and 2-(3-bromo-1H-1,2,4-triazol-1-yl)butan-1-ol (C6H10BrN3O, MW 220.07) . The halogenated analogs contain electrophilic sites at the triazole C-3 position that enable nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) . In contrast, the non-halogenated target compound lacks this electrophilic handle, making it unsuitable for cross-coupling chemistry but advantageous for applications requiring metabolic stability or avoidance of halogen-dependent toxicity liabilities [1]. The molecular weight difference (24% lower vs. 3-chloro analog; 36% lower vs. 3-bromo analog) also impacts physicochemical properties and ligand efficiency metrics in drug discovery contexts.

Halogenated Triazoles Electrophilic Reactivity Cross-Coupling Metabolic Stability

Evidence-Based Application Scenarios for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol (CAS 2226182-59-6)


Fragment-Based Drug Discovery (FBDD) for Novel CYP51 Inhibitors

The low molecular weight (141.17 g/mol) and favorable ligand efficiency metrics of 2-(1H-1,2,4-triazol-1-yl)butan-1-ol make it suitable as a fragment starting point for FBDD campaigns targeting lanosterol 14α-demethylase (CYP51). The compound's predicted logP (~0.6) and compliance with Lipinski's Rule of Five support fragment elaboration strategies, while the unsubstituted triazole ring preserves maximal sites for structure-guided growth vectors .

Synthetic Methodology Development for Triazole Alkylation Chemistry

The compound serves as a well-defined substrate for developing and optimizing regioselective N-alkylation conditions of 1,2,4-triazole with secondary alkyl halides. Its single-step synthetic accessibility via nucleophilic substitution of 1,2,4-triazole with 1-chlorobutan-2-ol provides a tractable model system for studying reaction parameters (base, solvent, temperature) that influence regioselectivity between N-1 and N-2 alkylation products .

Chemical Biology Probe Development for Triazole-Dependent Enzyme Profiling

As a minimal triazole-alcohol scaffold lacking the extensive aromatic substitution found in clinical antifungals, 2-(1H-1,2,4-triazol-1-yl)butan-1-ol can be functionalized with affinity tags (biotin, fluorophores) or photoaffinity labels (diazirine, benzophenone) via the primary hydroxyl group. This enables target engagement studies and chemoproteomic profiling of triazole-binding proteins, including CYP51 and off-target enzymes, without confounding interactions from the 2,4-difluorophenyl or chlorophenyl moieties present in drug-like triazoles [1].

Comparative Structure-Activity Relationship (SAR) Studies of Triazole Positional Isomers

The compound represents the butan-1-ol positional isomer of the more extensively studied 1-(1H-1,2,4-triazol-1-yl)butan-2-ol series. Systematic comparison of biological activity (antifungal potency, CYP51 inhibition) and physicochemical properties (solubility, metabolic stability) between these positional isomers can elucidate the role of hydroxyl group positioning and intramolecular hydrogen bonding in triazole pharmacophore presentation, informing rational design of next-generation antifungal agents [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-1,2,4-triazol-1-yl)butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.